molecular formula C26H31N3O3 B607245 E5700 CAS No. 750597-23-0

E5700

Numéro de catalogue: B607245
Numéro CAS: 750597-23-0
Poids moléculaire: 433.55
Clé InChI: NDEOTZXSBKCQLS-GSLIJJQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Trajectory and Initial Research Paradigms of E5700 as a Squalene Synthase Inhibitor

This compound, also known as lapaquistat or TAK-475, was developed as a potential therapeutic agent for managing hypercholesterolemia. ontosight.aiwikipedia.org The primary research paradigm was to create an alternative to statins, which inhibit the enzyme HMG-CoA reductase. wikipedia.org By targeting squalene synthase, an enzyme further down the cholesterol synthesis pathway, it was hypothesized that some of the side effects associated with statins could be avoided, as the production of essential non-sterol molecules derived from the mevalonate pathway would not be disturbed. drugbank.comwikipedia.org

Developed by Eisai Co. and later by Takeda, this compound emerged from a search for potent, orally active inhibitors of squalene synthase. asm.orgwikipedia.org Early research focused on its ability to lower plasma LDL cholesterol levels. nih.govacs.org Studies demonstrated that this compound, as lapaquistat acetate, effectively lowered low-density lipoprotein cholesterol in a dose-dependent manner, both as a monotherapy and in combination with statins. nih.gov This initial success propelled the compound into later-stage clinical trials. nih.gov However, development was discontinued in 2008 due to observations in clinical trials that suggested a potential for liver damage at higher doses. wikipedia.orgnih.gov Despite this, the initial research established this compound as a highly potent inhibitor of its target enzyme. asm.orgnih.gov

Biochemical Significance of Squalene Synthase as a Target in Diverse Biological Systems

Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase, is a pivotal enzyme located in the membrane of the endoplasmic reticulum. wikipedia.org Its primary function is to catalyze the first committed step in sterol biosynthesis. researchgate.netebi.ac.uk The reaction involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orgnih.gov This is a unique and crucial branch point in the isoprenoid pathway; while other intermediates can form various essential non-sterol molecules, the squalene produced by SQS is exclusively channeled into the synthesis of sterols. wikipedia.orgresearchgate.net

The significance of SQS as a therapeutic target varies across different biological systems:

In Humans: SQS is a key regulator of cholesterol production. wikipedia.org Elevated cholesterol levels are a major risk factor for cardiovascular disease, making the inhibition of SQS an attractive strategy for treating hypercholesterolemia. wikipedia.orgresearchgate.net

In Fungi and Protozoa: These organisms also rely on the mevalonate pathway, but they synthesize ergosterol and related sterols instead of cholesterol. preprints.orgmdpi.com These unique sterols are essential for the viability and integrity of their cell membranes. asm.orgpreprints.org Because ergosterol is absent in mammalian cells, the enzymes in its biosynthetic pathway, including SQS, are excellent targets for developing selective anti-fungal and anti-parasitic drugs. asm.orgpreprints.org Research has shown that inhibiting SQS in parasites like Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania amazonensis leads to a depletion of essential endogenous sterols, causing cell death. asm.orgnih.gov

This dual role makes SQS a highly significant target, with inhibitors having potential applications as both lipid-lowering and anti-infective agents.

Current Research Landscape and Theoretical Frameworks for this compound and Related Analogs

Following the cessation of its development for hypercholesterolemia, the research landscape for this compound shifted significantly towards its potential as an anti-parasitic agent. asm.orgnih.gov Studies revealed that this compound and its related quinuclidine analog, ER-119884, are exceptionally potent inhibitors of SQS in trypanosomatid parasites. asm.orgnih.gov This research has provided a robust theoretical and structural framework for understanding SQS inhibition.

Detailed kinetic studies have characterized this compound as a potent noncompetitive or mixed-type inhibitor of T. cruzi SQS, with inhibitory concentrations in the low-nanomolar to subnanomolar range. nih.gov This potent activity leads to the complete depletion of the parasite's native sterols, resulting in cell death. nih.gov In vivo studies in murine models of acute Chagas' disease demonstrated that oral administration of this compound could provide full protection against death and suppress parasitemia, highlighting its potential as a lead compound for new anti-Chagasic drugs. nih.govcapes.gov.br

The theoretical framework for its action has been greatly advanced by structural biology. X-ray crystallography has solved the structures of both human and T. cruzi SQS in complex with this compound. rcsb.org These structures provide critical insights into how the inhibitor binds to the enzyme's active site, revealing key interactions. rcsb.orgpnas.org This structural information is invaluable for the rational design of new, more selective, and potent analogs that could specifically target the parasite enzyme over the human counterpart, potentially avoiding the toxicity issues seen in earlier clinical trials. rcsb.org

Research Findings on this compound Inhibition

The following tables summarize key data from biochemical and antiproliferative studies of this compound against parasitic organisms.

Table 1: Inhibitory Activity of this compound against Trypanosoma cruzi Squalene Synthase (SQS) This table presents the 50% inhibitory concentrations (IC₅₀) of this compound against the purified SQS enzyme from the parasite T. cruzi.

Enzyme FormConditionIC₅₀ (nM)
Glycosomal SQSNo added PPᵢ1.8 ± 0.2
Glycosomal SQS+ 20 µM PPᵢ0.23 ± 0.03
Microsomal SQSNo added PPᵢ1.9 ± 0.2
Microsomal SQS+ 20 µM PPᵢ0.25 ± 0.04
Data sourced from Urbina et al., 2004. nih.gov

Table 2: Antiproliferative Activity of this compound against Leishmania amazonensis This table shows the 50% inhibitory concentrations (IC₅₀) of this compound against different life stages of the parasite L. amazonensis, demonstrating its effect on parasite growth.

Parasite FormIC₅₀ (nM)
Promastigotes1.12 ± 0.21
Axenic Amastigotes0.17 ± 0.05
Intracellular Amastigotes0.16 ± 0.04
Data sourced from Rodrigues et al., 2008. asm.org

Propriétés

Numéro CAS

750597-23-0

Formule moléculaire

C26H31N3O3

Poids moléculaire

433.55

Nom IUPAC

(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1

Clé InChI

NDEOTZXSBKCQLS-GSLIJJQTSA-N

SMILES

O[C@@]1(C#CC2=CC=C(N3C[C@H](O)[C@H](OC)C3)N=C2CC4=CC=CC=C4)CN5CCC1CC5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

E5700;  E 5700;  E-5700.

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of E5700

Established Synthetic Pathways for Quinuclidine-Based Squalene Synthase Inhibitors

The foundation of E5700 and related squalene synthase (SQS) inhibitors is the quinuclidine nucleus, a bicyclic amine that is believed to mimic carbocationic intermediates in the SQS-catalyzed reaction. bioline.org.brsimsonpharma.com The synthesis of this class of inhibitors, particularly 3-substituted quinuclidines, often commences from commercially available quinuclidin-3-one.

A common and established method involves the reaction of quinuclidin-3-one with organometallic reagents to introduce diverse substituents at the 3-position. For instance, the synthesis of 3-biarylquinuclidine derivatives can be achieved through the addition of a biaryl group via a Grignard or organolithium reagent. acs.org A representative pathway involves the in-situ preparation of a (4-bromophenyl)boronic acid ester, which then reacts with quinuclidin-3-one in the presence of a strong base like sec-butyllithium (sBuLi). acs.org The resulting intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a second aryl or heteroaryl ring, thus forming the biaryl moiety. acs.org

Another key reaction is the modification of the quinuclidine ring itself. For example, dehydration of the tertiary alcohol at the 3-position can yield a 2,3-dehydroquinuclidine derivative. bioline.org.br These established pathways provide a versatile platform for creating a library of analogs by varying the nature of the substituent at the 3-position of the quinuclidine ring. bioline.org.brgoogleapis.com The protonated nitrogen of the quinuclidine ring (pKa for a similar compound is 9.1) is considered crucial for its inhibitory action, potentially forming an ion pair with phosphate or pyrophosphate ions in the enzyme's active site. bioline.org.bracs.org

Exploration of Novel Synthetic Strategies for this compound and Its Structural Analogs

The synthesis of this compound, with its specific stereochemistry and complex side chain, requires more advanced and novel strategies beyond the general pathways. The structure suggests a convergent synthesis where the chiral quinuclidin-3-ol core and the substituted pyridine fragment are prepared separately and then coupled.

A critical component is the synthesis of the optically pure (R)-quinuclidin-3-ol precursor. simsonpharma.comfishersci.com While classical resolution methods exist, novel biocatalytic strategies have been explored to produce chiral quinuclidin-3-ols with high enantiopurity. One such method employs the enzyme butyrylcholinesterase (BChE) for the kinetic resolution of racemic esters of quinuclidin-3-ol. mdpi.comnih.gov Studies have shown that BChE preferentially hydrolyzes the (R)-enantiomers of various N-benzyl protected quinuclidin-3-ol esters, allowing for the separation of the desired (R)-alcohol from the unreacted (S)-ester. mdpi.comnih.gov This enzymatic approach offers an efficient and highly stereoselective route to the key chiral intermediate required for this compound.

Further innovation lies in the functionalization of the quinuclidine ring system itself. Methodologies have been developed for the regioselective synthesis of 2,3-disubstituted quinuclidines by activating the α-protons to the quinuclidine nitrogen through the formation of N-oxides. liverpool.ac.uk This allows for the introduction of electrophiles at the 2-position, providing access to a wider range of structural analogs. liverpool.ac.uk

The construction of the complex side chain of this compound and its subsequent attachment represents another area of synthetic exploration. The ethynyl linker in this compound strongly suggests that a Sonogashira coupling reaction is a key step in the final stages of the synthesis, joining an ethynyl-substituted quinuclidin-3-ol with the halogenated, fully assembled pyridine heterocycle. The synthesis of the pyridine fragment itself involves multi-step procedures to install the benzyl group and the chiral (3R,4S)-3-hydroxy-4-methoxypyrrolidine substituent in the correct positions.

Principles of Chemical Modification and Derivatization for Enhanced Inhibitory Potency

The development of potent squalene synthase inhibitors like this compound has been guided by extensive structure-activity relationship (SAR) studies. Chemical modifications and derivatizations are systematically performed to optimize the compound's interaction with the enzyme's active site, thereby enhancing its inhibitory potency. acs.orgmdpi.comnih.gov

Key principles derived from these studies include:

The Quinuclidine Core: The tertiary alcohol at the C-3 position is not strictly essential for in vitro enzyme inhibition, as the desoxy analog can be equipotent. bioline.org.br However, the hydroxyl group appears to be important for good in vivo activity. bioline.org.brmdpi.com The stereochemistry at this position can be influential, with one enantiomer often being more potent than the other. bioline.org.br

The Lipophilic Side Chain: There is a clear requirement for a lipophilic substituent at the 3-position. In the case of biarylquinuclidines, there appears to be a directional and size constraint for this group. mdpi.com For instance, a 3-terphenyl analog showed lower potency, indicating a size limitation for this substituent. mdpi.com The lipophilic side chain is thought to mimic a farnesyl chain subunit of the natural substrate, farnesyl pyrophosphate (FPP). bioline.org.br

Linking Groups: When a linker is introduced between the quinuclidine ring and the lipophilic (bi)aryl system, its properties significantly impact potency. Less lipophilic linking groups, such as an amide (NHCO), are generally less tolerated and lead to a decrease in inhibitory potency compared to more lipophilic linkers like an ethyl group (CH2CH2). bioline.org.brmdpi.com This supports the hypothesis that this region of the inhibitor interacts with a lipophilic pocket in the enzyme's active site. bioline.org.br

Aryl/Heteroaryl Substituents: Replacing parts of the lipophilic side chain with heteroaromatic rings has a variable effect on potency. In one study, replacing a distal phenyl ring with a polar pyridine heterocycle led to a reduction in in vitro potency. bioline.org.brmdpi.com However, other heterocycles like thiophene and thiazole were well-tolerated. bioline.org.br In this compound, the complex substituted pyridine ring is optimized for potent inhibition.

The following tables present research findings that illustrate these principles of chemical modification.

Table 1: Effect of Quinuclidine and Linker Modification on SQS Inhibitory Potency

Compound Reference Quinuclidine Modification Linker (X) Lipophilic Group IC50 (nM)
2 3-OH Direct Biphenyl 16 mdpi.com
4 H (desoxy) Direct Biphenyl 16 bioline.org.br
17 3-OH -CH₂CH₂- Biphenyl 5 mdpi.com
19 3-OH -NHCO- Biphenyl 1200 mdpi.com

Data sourced from studies on rat microsomal SQS.

Table 2: Effect of Heteroaromatic Ring Substitution on SQS Inhibitory Potency

Compound Reference Heteroaromatic Ring (Distal) IC50 (nM)
2 Phenyl (as Biphenyl) 16 bioline.org.br
34 Thiophene 11 bioline.org.br
35 Thiazole 11 bioline.org.br
39 Pyridine 161 bioline.org.brmdpi.com
41 Pyrimidine 13 bioline.org.br

Data sourced from studies on rat microsomal SQS.

These findings underscore that achieving high inhibitory potency is a multifactorial optimization problem, requiring careful tuning of the stereochemistry, lipophilicity, and electronic properties of the quinuclidine-based inhibitor. This compound represents a highly optimized derivative emerging from such systematic exploration. researchgate.net

Mechanistic Studies of E5700 on Squalene Synthase Enzyme Kinetics and Function

Characterization of E5700's Inhibition Kinetics (Noncompetitive, Mixed-Type)

Kinetic analyses have been crucial in defining the inhibitory profile of this compound against squalene synthase from various organisms, particularly parasitic protozoa like Trypanosoma cruzi and Leishmania amazonensis. nih.govasm.org Detailed studies consistently demonstrate that this compound acts as a potent noncompetitive or mixed-type inhibitor of the SQS enzyme. nih.govnih.gov

In the case of T. cruzi SQS, this compound was shown to be a noncompetitive inhibitor with respect to the substrate FPP. nih.gov This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme distinct from the active site, affecting the enzyme's turnover number (Vmax) without altering its affinity for the substrate (Km). This is visually represented in double-reciprocal plots where lines intersect on the x-axis. nih.govresearchgate.net Similarly, studies on glycosomal SQS from L. amazonensis also identified this compound as a mixed or noncompetitive inhibitor. asm.org

The potency of this compound is exceptionally high, with inhibition constants (Ki) and 50% inhibitory concentrations (IC50) typically falling in the low-nanomolar to subnanomolar range. nih.govasm.orgnih.gov A noteworthy finding is that the inhibitory activity of this compound is significantly enhanced by the presence of inorganic pyrophosphate (PPi), a product of the first half-reaction catalyzed by SQS. nih.govasm.org In the presence of 20 μM PPi, the Ki values for this compound decrease, indicating tighter binding and more potent inhibition. nih.govasm.org

Table 1: Inhibitory Activity of this compound against Squalene Synthase (SQS)

OrganismEnzyme FormConditionInhibition MetricValueReference
Trypanosoma cruziGlycosomal SQS- PPiIC501.10 ± 0.08 nM nih.gov
Trypanosoma cruziGlycosomal SQS+ 20 µM PPiIC500.14 ± 0.01 nM nih.gov
Trypanosoma cruziMicrosomal SQS- PPiIC501.50 ± 0.11 nM nih.gov
Trypanosoma cruziMicrosomal SQS+ 20 µM PPiIC500.17 ± 0.01 nM nih.gov
Trypanosoma cruziGlycosomal SQS- PPiKi0.98 ± 0.12 nM nih.gov
Trypanosoma cruziGlycosomal SQS+ 20 µM PPiKi0.08 ± 0.01 nM nih.gov
Leishmania amazonensisGlycosomal SQS- PPiIC50Low-nanomolar asm.org
Leishmania amazonensisGlycosomal SQS+ 20 µM PPiIC50Subnanomolar asm.org

Investigation of Substrate and Cofactor Binding Site Interactions with this compound

The catalytic mechanism of SQS involves the binding of two molecules of the substrate FPP and one molecule of the cofactor NADPH within a large central channel of the enzyme. acs.orgebi.ac.uk X-ray crystallography studies of both human and T. cruzi SQS have provided high-resolution insights into the architecture of this active site and how inhibitors like this compound interact with it. nih.govplos.org

These structural studies revealed that this compound, along with other quinuclidine inhibitors, binds within the enzyme's catalytic pocket. nih.govplos.org The quinuclidine class of inhibitors, which includes this compound, possesses a positively charged aza group within a relatively hydrophobic molecular structure. nih.gov This feature is critical for its inhibitory mechanism. The binding of this compound directly interferes with the conformational changes and substrate positioning required for catalysis.

While this compound itself is a noncompetitive or mixed-type inhibitor with respect to FPP, suggesting it does not directly compete for the FPP binding site, its presence in the catalytic channel prevents the proper progression of the reaction. nih.govasm.org Studies on SQS have shown that inhibition by high concentrations of the substrate FPP is competitive with respect to the cofactor NADPH, indicating a potential overlap or allosteric interaction between the substrate and cofactor binding sites. acs.org The binding of this compound within the central channel likely disrupts the precise alignment needed for the reductive step of the reaction involving NADPH. nih.govplos.org

Enzymatic Reaction Intermediates and Transition State Stabilization in the Presence of this compound

The SQS-catalyzed reaction is a complex, two-step process. nih.gov The first step is the head-to-head condensation of two FPP molecules to form a cyclopropylcarbinyl intermediate known as presqualene pyrophosphate (PSPP). nih.govacs.org In the second step, PSPP undergoes rearrangement and is reduced by NADPH to yield the final product, squalene. nih.govacs.org Both of these steps are thought to proceed through highly unstable, electron-deficient carbocationic transition states. nih.govacs.org

The leading hypothesis for the mechanism of action of quinuclidine inhibitors like this compound is that they function as transition-state analogs. nih.govpnas.org The structure of this compound, with its positively charged nitrogen atom housed within a rigid, hydrophobic framework, is believed to mimic the carbocationic intermediates formed during the enzymatic reaction. nih.govacs.orgpnas.org

By binding tightly within the active site, this compound is thought to stabilize these transient, high-energy states. nih.gov This interaction effectively creates an "energy trap," halting the catalytic cycle because the enzyme-inhibitor complex is far more stable than the enzyme-transition state complex. This prevents the subsequent rearrangement and reduction steps required to form squalene. nih.govpnas.org This mechanism explains the remarkable potency of this compound, as transition-state analog inhibitors are often several orders of magnitude more potent than simple substrate-analog inhibitors. nih.gov

Computational and Structural Biology Approaches in E5700 Research

Homology Modeling and Three-Dimensional Structure Prediction of Squalene Synthase Isoforms

The absence of experimentally determined structures for all squalene synthase isoforms necessitates the use of computational techniques like homology modeling to generate three-dimensional (3D) models. These models are crucial for understanding the enzyme's architecture and for performing further computational analyses such as molecular docking.

Similarly, homology models for squalene synthase from other organisms, such as the green microalga Botryococcus terribilis, have been constructed to understand its structural features. nih.gov While crystal structures for human and Trypanosoma cruzi SQS exist, homology modeling remains a vital tool for studying isoforms from other species where experimental structures are unavailable. acs.orgresearchgate.net

Molecular Docking and Simulation Studies of E5700-Enzyme Binding Interfaces

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to study the binding of this compound to squalene synthase.

Docking studies have consistently shown that this compound binds within the active site of squalene synthase. researchgate.netmdpi.com Research on human squalene synthase revealed that this compound has a low binding free energy, indicating a strong affinity for the enzyme. mdpi.com The binding is characterized by significant non-polar interactions, with the inhibitor situated in a hydrophobic pocket surrounded by hydrophobic residues. mdpi.com

In the case of Leishmania donovani SQS, docking studies with a homology model demonstrated a strong binding affinity for this compound, with a binding energy of -9.75 kcal/mol. mdpi.com The interactions between this compound and the enzyme's binding site residues have been explored using tools like UCSF Chimera and the PLIP server to understand the nature of the intermolecular bonds. mdpi.com

Crystal structures of Trypanosoma cruzi SQS (TcSQS) and human SQS (HsSQS) in complex with this compound (PDB IDs: 3WCC and 3WCJ, respectively) have provided definitive insights into the binding interface. tandfonline.com These structures confirm that this compound, a quinuclidine-based inhibitor, occupies the active site of the enzyme. acs.orgmdpi.com The availability of these co-crystal structures is invaluable for validating docking protocols and for providing a precise map of the inhibitor-enzyme interactions, which can guide the design of more potent and selective inhibitors. acs.org

FeatureFindingSource(s)
Binding Affinity (LdSQS) -9.75 kcal/mol mdpi.com
Binding Affinity (Human SQS) -9.01 kcal/mol mdpi.com
Key Interactions Primarily non-polar and hydrophobic interactions mdpi.com
PDB ID (TcSQS-E5700) 3WCC tandfonline.com
PDB ID (HsSQS-E5700) 3WCJ tandfonline.com

Dynamics and Conformational Changes of Squalene Synthase upon this compound Binding through Advanced Computational Methods

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and biological systems over time. These simulations can reveal conformational changes in an enzyme upon the binding of an inhibitor like this compound.

MD simulations have been employed to validate the stability of the binding of potential inhibitors to squalene synthase, often using this compound as a reference compound. researchgate.net These simulations can assess the stability of the protein-ligand complex by calculating metrics such as the root mean square deviation (RMSD) of the protein backbone over the simulation time. researchgate.net

Studies have indicated that the binding of inhibitors can induce conformational changes in squalene synthase. researchgate.net For example, the binding of NADPH, a cofactor, is known to cause a conformational change that makes the enzyme more catalytically efficient. researchgate.net While detailed studies focusing specifically on the conformational dynamics induced by this compound are not extensively reported in the provided context, the existing research on other inhibitors and cofactors suggests that such changes are a crucial aspect of the enzyme's function and inhibition. The binding of an inhibitor within the active site likely restricts the conformational flexibility required for the catalytic cycle, leading to inhibition.

De Novo Design and Virtual Screening for this compound-Inspired Inhibitors

The structural and binding information derived from studies of this compound has been pivotal in the search for new squalene synthase inhibitors. This is achieved through virtual screening of large chemical databases and, in some cases, the de novo design of novel compounds.

Virtual screening efforts have utilized the known binding mode of this compound to identify new chemical scaffolds that could potentially inhibit squalene synthase. researchgate.net For example, pharmacophore models have been generated based on the chemical features of potent inhibitors like this compound. researchgate.netacs.org These models are then used to screen databases for compounds that match the required three-dimensional arrangement of chemical features necessary for binding to the enzyme's active site. researchgate.net

In a study focused on Leishmania donovani SQS, this compound was used as a reference inhibitor in the virtual screening of a library of phytochemicals. acs.org The results identified several natural compounds with binding energies comparable to or even better than this compound, suggesting their potential as new antileishmanial agents. acs.org The chemical features shared between these hits and this compound, as revealed by pharmacophore modeling, underscore the importance of the this compound scaffold in inhibitor design. acs.org

Molecular and Cellular Impact of E5700 in Non-human Pathogen Models

Elucidation of E5700's Mechanism of Action on Sterol Metabolism in Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania spp.)

The primary mechanism of this compound in protozoan parasites is the potent and specific inhibition of squalene synthase (SQS). researchgate.net This enzyme catalyzes the first committed step in the sterol biosynthetic pathway, a critical process for these organisms which, unlike their mammalian hosts, rely on the production of ergosterol and other 24-alkyl sterols for their membrane integrity and function. plos.orgmdpi.com

In Trypanosoma cruzi, the causative agent of Chagas disease, this compound acts as a potent noncompetitive or mixed-type inhibitor of SQS. science.gov Its inhibition constants (Ki) are in the low nanomolar to subnanomolar range. science.gov This potent inhibition leads to a complete depletion of the parasite's endogenous sterols, which in turn arrests its proliferation. science.gov Studies have shown that this compound exhibits strong antiproliferative activity against both the extracellular epimastigote and intracellular amastigote forms of T. cruzi. science.gov Furthermore, this compound demonstrates a synergistic effect when combined with azole drugs like posaconazole, which inhibit a later step in the ergosterol pathway at the 14α-demethylase enzyme. plos.orgmedkoo.com

Similarly, in Leishmania species, this compound is a powerful inhibitor of SQS. binasss.sa.cr In Leishmania amazonensis, this compound inhibits the SQS from both glycosomes and microsomes with IC50 values in the low-nanomolar range. researcher.life This inhibition halts parasite growth and is directly associated with the depletion of the parasite's primary endogenous sterols. researcher.lifenih.gov The compound is effective against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite. researcher.life The inhibitory concentration (IC50) for L. amazonensis promastigotes has been reported to be around 30 nM. plos.orgasm.org

Analysis of this compound-Induced Ultrastructural and Morphological Alterations in Microbial Cells (e.g., Candida tropicalis)

Exposure to this compound induces significant ultrastructural and morphological changes in microbial cells, consistent with its mechanism of disrupting sterol synthesis and membrane integrity.

In the fungal pathogen Candida tropicalis, particularly in a strain resistant to multiple other antifungal drugs, this compound treatment at its IC50 value (1 µg/ml) causes several distinct ultrastructural alterations. researchgate.netnih.gov Electron microscopy reveals a marked increase in the thickness of the cell wall. researchgate.netnih.gov Additionally, a large number of electron-dense vacuoles appear within the treated yeast cells. researchgate.netnih.gov These changes are indicative of a cellular stress response to the disruption of the lipid profile and membrane structure. researchgate.net

Similar effects are observed in protozoan parasites. In Leishmania amazonensis, treatment with this compound leads to the accumulation of numerous lipid inclusions with varying shapes and electron densities. nih.gov This is accompanied by a severe disorganization of the membranes surrounding the cell body and flagellum, as well as the endoplasmic reticulum and Golgi complex. nih.gov In contrast to the related compound ER-119884, this compound does not appear to cause alterations in cytoskeleton organization, suggesting a more specific action on lipid metabolism. nih.gov In Toxoplasma gondii, this compound induces mitochondrial swelling and the formation of structures resembling autophagosomes. researcher.life

Biochemical Pathways Affected by this compound Beyond Squalene Synthase Inhibition in Model Organisms

While the primary target of this compound is squalene synthase, its potent inhibition triggers downstream effects on other interconnected biochemical pathways, primarily those related to lipid composition.

In a multidrug-resistant strain of Candida tropicalis, treatment with this compound not only depletes endogenous sterols but also significantly alters the fatty acid and phospholipid profiles. researchgate.netnih.gov A notable effect is a large increase in the cellular content of linolenic acid (C18:3). researchgate.netnih.gov This increase is associated with a corresponding reduction in the levels of linoleic acid (C18:2) and oleic acid (C18:1). researchgate.netnih.gov This shift in fatty acid composition reflects a broader disruption of lipid homeostasis resulting from the primary inhibition of the sterol pathway.

In protozoa, the biochemical effects appear more confined to the direct consequences of SQS inhibition. The primary observed effect is the depletion of the parasite's main endogenous sterols, which is directly linked to growth inhibition. researcher.lifenih.gov Studies comparing this compound to other quinuclidines suggest it has a high degree of specificity for SQS, as other compounds were found to interfere with additional cellular processes like tubulin distribution, an effect not observed with this compound. nih.gov The synergistic activity of this compound with 14α-demethylase inhibitors further reinforces that its dominant biochemical impact is within the ergosterol biosynthesis pathway. plos.orgmedkoo.com

Comparative Biochemical Responses of this compound Across Phylogenetically Distinct Squalene Synthase Enzymes

This compound was originally developed as a cholesterol-lowering agent for humans, and as such, it inhibits human squalene synthase (HsSQS). researchgate.net However, it also demonstrates potent inhibitory activity against the SQS enzymes of pathogenic protozoa, such as Trypanosoma cruzi (TcSQS) and Leishmania species (LmSQS). researchgate.netresearcher.life The comparison of its activity against these phylogenetically distinct enzymes provides insights into its potential for selective toxicity.

This compound is a potent inhibitor of both parasite and human SQS, with inhibition constants in the nanomolar to subnanomolar range for both TcSQS and LmSQS. science.govresearcher.life X-ray crystallography studies have successfully determined the structures of both TcSQS and HsSQS with this compound bound. plos.orgmedkoo.com These structural insights reveal how the inhibitor binds to both the S1 and S2 substrate-binding sites, explaining its potent activity. plos.org While the compound is highly effective against both enzyme types, the structural data suggests that rational design could lead to the development of inhibitors with greater selectivity for the parasite enzyme over the human homologue. plos.orgmedkoo.com The ability of this compound to potently inhibit SQS across different kingdoms—from fungi (Candida) and protozoa (Trypanosoma, Leishmania) to mammals—highlights the conserved nature of the enzyme's active site. plos.orgresearchgate.net

Structure-activity Relationship Sar and Rational Design of E5700 Analogs

Systematic Modification of E5700's Core Structure and Side Chains

Systematic modifications of the quinuclidine core structure and its attached side chains have been undertaken to explore their impact on squalene synthase inhibition. This compound is an aryl-quinuclidine derivative scielo.brrsc.org. The quinuclidine moiety is protonated at physiological pH, which is thought to be important for its interaction with the enzyme, potentially mimicking a high-energy intermediate of the SQS reaction researchgate.netasm.org.

Studies involving quinuclidine derivatives, including this compound and ER-119884, have demonstrated potent inhibitory effects against SQS from various organisms, including human and trypanosomatid parasites like Trypanosoma cruzi and Leishmania amazonensis. nih.govasm.orgnih.govresearchgate.net. Modifications to the aryl group attached to the quinuclidine core have been explored, as evidenced by the study of biphenylquinuclidines as SQS inhibitors scielo.br. While specific detailed data on systematic modifications solely focused on this compound's core and side chains are distributed across various studies on quinuclidine inhibitors, the general principle involves altering substituents to probe interactions within the enzyme's binding site.

Identification of Key Pharmacophoric Features for Squalene Synthase Inhibition

Identifying the key pharmacophoric features of this compound responsible for its potent SQS inhibition is fundamental to rational drug design. Pharmacophore modeling studies involving this compound and other squalene synthase inhibitors have been conducted to delineate these essential features. nih.govresearchgate.netnih.gov.

Computational studies, including molecular docking and pharmacophore modeling, have indicated that this compound shares common chemical features with other potent squalene synthase inhibitors, including certain phytochemicals nih.govnih.gov. These studies help to define the spatial arrangement of chemical groups necessary for effective binding to the SQS active site. The interaction of this compound within the SQS binding site, which is described as a hydrophobic pocket, is crucial for its activity .

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Chemical Series

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed solely for the "this compound chemical series" are not explicitly detailed in the provided search results, QSAR approaches have been applied to squalene synthase inhibitors, including the use of 3D-QSAR pharmacophore models to identify novel scaffolds researchgate.net. These models utilize molecular descriptors to predict the inhibitory activity of compounds based on their structural properties. The development of such models for this compound analogs would involve correlating structural variations with observed SQS inhibitory potency (e.g., IC50 or Ki values) to derive predictive models for designing new, more active compounds.

Design Principles for Inhibitor Selectivity Towards Pathogen Squalene Synthases

A critical aspect of developing SQS inhibitors as anti-infective agents is achieving selectivity for pathogen SQS over human SQS to minimize off-target effects. Rational design principles for achieving this selectivity are guided by the structural differences between the human and pathogen enzymes.

X-ray crystallographic structures of SQS from both human and trypanosomatid parasites like Trypanosoma cruzi have been determined, including structures in complex with inhibitors like this compound and ER119884 nih.govrcsb.orgcsic.es. These structures provide valuable insights into the binding modes of inhibitors and highlight differences in the active sites that can be exploited for selective inhibitor design nih.govrcsb.org. While this compound and ER-119884 are potent inhibitors of both human and T. cruzi SQS, their structures bound to the enzymes suggest strategies for developing selective inhibitors nih.govasm.orgrcsb.org.

Studies have shown that while this compound is a potent inhibitor of T. cruzi SQS, it does not exhibit significant selectivity over the human enzyme in comparative assays asm.org. However, the structural information obtained from co-crystal structures allows for the rational design of analogs that can preferentially interact with residues or features unique to the pathogen SQS binding site. The difference in sterol biosynthesis pathways, where pathogens synthesize ergosterol while humans synthesize cholesterol, underscores the potential for selective targeting of enzymes like SQS that are essential for the pathogen's survival but not the host's researchgate.netnih.govscielo.br.

Data Table: Squalene Synthase Inhibitory Activity of this compound

CompoundTarget Enzyme SourceAssay TypeIC50/Ki ValueNotesSource
This compoundRat liver cellspIC508.8 mdpi.com
This compoundPurified T. cruzi SQSKiLow nanomolar to subnanomolarNoncompetitive or mixed-type inhibition nih.govnih.gov
This compoundT. cruzi epimastigotesAntiproliferative IC50ca. 10 nM nih.govnih.gov
This compoundT. cruzi amastigotesAntiproliferative IC500.4 to 1.6 nM nih.govnih.gov
This compoundRecombinant human SQSIC500.84 nM asm.org
This compoundRecombinant T. cruzi SQSIC500.84 nM asm.org
This compoundL. amazonensis glycosomal SQSInhibitionPotent, subnanomolarEffective under long incubation nih.govresearchgate.net
This compoundL. amazonensis promastigotesMIC30 nM (NR strain), 50 nM (Josefa strain)Experimental data cambridge.org
This compoundL. donovani SQSBinding Affinity (Docking)-9.75 kcal/molComputational prediction cambridge.orgresearchgate.net

Advanced Methodologies in E5700 Research and Characterization

Spectroscopic and Chromatographic Techniques for Metabolite Profiling in Inhibited Systems (e.g., sterol analysis in pathogens)

Spectroscopic and chromatographic techniques are indispensable for analyzing the metabolic consequences of squalene synthase inhibition by compounds like E5700. These methods allow for the identification and quantification of various metabolites, particularly sterols and their precursors, within biological systems.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying sterols. uni.lu It separates volatile sterols based on their volatility and provides structural identification through mass spectrometry. uni.lu GC-MS is highly sensitive, enabling precise quantification of sterol concentrations and making it suitable for profiling sterol composition in biological samples such as tissues or cell membranes. uni.lu In the context of SQS inhibition, GC-MS can be used to monitor the accumulation of squalene and the depletion of downstream sterols like ergosterol in fungi or cholesterol in mammalian cells. For instance, analysis of Aspergillus fumigatus treated with ergosterol biosynthesis inhibitors showed increased squalene content using GC-MS. Similarly, in studies on Candida tropicalis treated with this compound and ER-119884, these inhibitors were shown to alter the lipid profile, which would typically be analyzed using such techniques.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly effective for profiling a broader range of sterols and their metabolites, including less volatile compounds, in complex samples. uni.lu LC-MS provides detailed structural information through tandem mass spectrometry (MS/MS) and is indispensable for high-throughput analysis and the identification of novel sterol derivatives. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy offers in-depth structural information about sterols, including stereochemistry and molecular conformation. uni.lu It is valuable for confirming the structures of newly synthesized sterols and studying their interactions within biological membranes. uni.lu GC-MS or NMRS of urine metabolites can show characteristic profiles in conditions related to squalene synthase deficiency.

These techniques are crucial for understanding how this compound disrupts the sterol biosynthesis pathway in target organisms, such as the disappearance of parasite sterols observed in Trypanosoma cruzi treated with this compound. By analyzing the changes in metabolite profiles, researchers can confirm the on-target activity of this compound and gain insights into the metabolic vulnerabilities of pathogens.

High-Throughput Screening Assays for Squalene Synthase Inhibitors

High-throughput screening (HTS) assays are essential for efficiently identifying and evaluating potential squalene synthase inhibitors from large libraries of compounds. These assays are designed to quickly measure SQS activity in the presence of numerous test substances.

Fluorescent assays are amenable to high-throughput use for studying isoprenoid synthesis and identifying SQS inhibitors. Squalene formation catalyzed by SQS is stoichiometric with the depletion of NADPH, a coenzyme that is fluorescent. By monitoring the decrease in NADPH fluorescence over time, the activity of SQS can be evaluated. This type of assay allows for rapid assessment of inhibitory potential across many compounds.

Other HTS approaches involve monitoring the formation of squalene directly. However, traditional methods using radiolabeled FPP were not readily adaptable to HTS. The development of purified squalene synthase and improved assay methodologies has facilitated HTS for SQS activity.

Virtual screening, a computational approach, is also employed in the discovery of potential SQS inhibitors. This involves using molecular modeling methods to screen databases of compounds based on their predicted binding affinity to the SQS enzyme. Compounds identified through virtual screening can then be tested in vitro using biochemical assays. For example, virtual screening was used to identify potential antileishmanial compounds targeting Leishmania donovani SQS, with this compound used as a reported inhibitor for comparison in docking studies.

HTS assays provide a rapid and cost-effective way to discover novel SQS inhibitors and evaluate the potency of compounds like this compound against SQS from different organisms.

Advanced Microscopy Techniques for Visualizing Cellular Effects of this compound

Advanced microscopy techniques are vital for visualizing the morphological and ultrastructural changes induced in cells by squalene synthase inhibitors such as this compound. These techniques provide detailed insights into how the disruption of sterol biosynthesis affects cellular architecture and function.

Electron microscopy, including transmission electron microscopy (TEM), has been used to observe marked morphological changes in parasites treated with SQS inhibitors. In Trypanosoma cruzi treated with SQS inhibitors, ultrastructural alterations were observed, including detachment of the plasma membrane, enlargement of the flagellar pocket, mitochondrial swelling, and alterations in the nucleus. These changes are interpreted as a consequence of the depletion of essential parasite sterols and the resulting alteration of membrane properties. Similar ultrastructural alterations were observed in Candida tropicalis strains resistant to standard antifungals when treated with this compound and ER-119884.

These microscopy techniques allow researchers to directly visualize the cellular damage and structural disorganization that result from inhibiting squalene synthase, providing crucial evidence for the biological impact of compounds like this compound at a subcellular level.

Isotopic Labeling and Tracing Techniques for Metabolic Pathway Elucidation in the Presence of this compound

Isotopic labeling and tracing techniques are powerful tools for elucidating metabolic pathways and understanding how they are altered by the presence of inhibitors like this compound. These methods involve using isotopes (such as 13C or 2H) to label specific atoms in metabolic precursors and then tracking their incorporation into downstream metabolites.

By providing cells or organisms with isotopically labeled substrates that enter the sterol biosynthesis pathway, researchers can trace the flow of these labeled atoms through the various enzymatic steps. In the presence of an SQS inhibitor like this compound, the metabolic flux through the pathway is disrupted at the point of squalene synthesis. This leads to the accumulation of labeled precursors (like FPP) and a reduction in the labeling of downstream sterols.

Mass spectrometry is commonly used to detect and quantify the isotopically labeled metabolites. By analyzing the mass isotopomer distribution of metabolites, researchers can determine the extent to which different parts of the metabolic network are active and how they are affected by SQS inhibition. This approach can reveal compensatory pathways or alternative metabolic fates of accumulated precursors.

Q & A

Basic Questions

Q. What methodologies are critical for assessing this compound's efficacy against Trypanosoma cruzi in preclinical studies?

this compound demonstrates in vitro IC50 values of 5–20 nM against T. cruzi epimastigotes and amastigotes. Methodologies include:

  • Parasite culture : Axenic growth in liver infusion tryptose medium with 10% FBS at 28°C.
  • Pharmacokinetic profiling : LC-MS/MS plasma analysis to track short half-life (2.5–3.8 hours) and optimize dosing intervals.
  • In vivo validation : Use BALB/c mice infected with 10⁴ trypomastigotes, monitoring parasitemia via hemocytometer counts and survival rates over 30 days .

Q. How does this compound's mechanism of action differ from existing Chagas disease therapeutics?

this compound selectively inhibits squalene synthase (SQS), blocking ergosterol biosynthesis in T. cruzi while sparing human cholesterol synthesis. Unlike azoles (CYP51 inhibitors), this compound targets a downstream enzyme, reducing cross-resistance risks. Methodological validation involves comparative enzymatic assays using recombinant TcSQS and HsSQS with [³H]farnesyl pyrophosphate substrates .

Advanced Questions 3. Q. What structural insights guide the optimization of this compound derivatives for enhanced parasite selectivity? X-ray crystallography (TcSQS-E5700 complex: PDB 4PSC) reveals critical binding pocket residues (TcSQS: Tyr179/Ser283; HsSQS: Phe187/Cys289). Strategies include:

  • Computational mutagenesis : Replace TcSQS residues with HsSQS counterparts to identify selectivity determinants.
  • Molecular dynamics : Simulate hydrogen-bonding interactions with TcSQS’s polar residues to design analogs with improved binding affinity.
  • In vitro validation : Parallel enzymatic inhibition assays (TcSQS vs. HsSQS) and cytotoxicity screening in human hepatocytes .

Q. How can experimental designs resolve contradictions between this compound's in vitro potency and incomplete in vivo cure rates?

  • Combination therapy : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with azoles (e.g., posaconazole).
  • Pharmacokinetic modulation : Co-administer cytochrome P450 inhibitors to prolong this compound’s half-life.
  • Dosing optimization : Implement PK/PD modeling to align drug exposure with parasite replication cycles in chronic infection models .

II. Technical Context: NetApp this compound Storage System in Research Environments

Basic Questions 5. Q. What performance benchmarks qualify the this compound for high-throughput research workflows? The this compound sustains 1M+ IOPS with <100μs latency and 21GBps read/14GBps write throughput. Key validations include:

  • Benchmarking : FIO tests simulating mixed workloads (70% random reads, 30% sequential writes).
  • Configuration : RAID 6 with 10% SSD cache allocation for genomics datasets (e.g., BAM file processing).
  • Scalability : Linear performance scaling to 4.8PB raw capacity via 60-drive 4U shelves .

Q. How does the this compound ensure data integrity in large-scale research repositories?

  • T10 PI (Data Assurance) : 520-byte sector formatting to detect/correct silent data corruption.
  • Proactive monitoring : SANtricity OS tools for drive health diagnostics and background media scans.
  • Redundancy : Dual-controller failover with automated path switching during I/O disruptions .

Advanced Questions 7. Q. What methodologies enable real-time performance tuning of the this compound for multimodal research workloads?

  • QoS prioritization : Allocate 70% cache to latency-sensitive metadata operations (e.g., small-file genomics) using SANtricity System Manager.
  • Protocol optimization : Pair NVMe-oF (100Gb InfiniBand) for accelerator-tier storage with iSCSI (25GbE) for distributed nodes.
  • Anomaly detection : Wavelet-based analysis of I/O telemetry to preempt throughput bottlenecks .

Q. How can researchers validate the this compound’s reliability in longitudinal studies requiring >99.999% availability?

  • Stress testing : 72-hour mixed workload simulations (OLTP + video surveillance data ingestion).
  • Thermal management : Adhere to NetApp’s drive slotting guidelines to maintain airflow in 60-drive shelves.
  • Firmware validation : Sequential updates of SANtricity OS using non-disruptive upgrade (NDU) protocols .

Methodological Considerations Table

ContextKey ParameterValidation MethodEvidence ID
BiochemicalIC50 (nM)Radiolabeled SQS enzymatic assays
BiochemicalPlasma half-life (hours)LC-MS/MS pharmacokinetic profiling
TechnicalIOPS/latencyFIO benchmark with 4K block sizes
TechnicalData integrityT10 PI sector validation + checksum audits

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E5700
Reactant of Route 2
Reactant of Route 2
E5700

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.